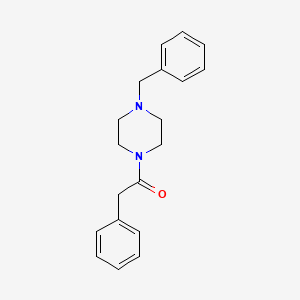
1-(4-Benzylpiperazin-1-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperazin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Benzylpiperazin-1-yl)-2-phenylethanone, also known as BPP, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a benzylpiperazine moiety, which is known for its pharmacological significance. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H22N2O. Its structure includes a piperazine ring substituted with a benzyl group, linked to a phenylethanone moiety. This unique configuration contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. BPP has been tested against various bacterial strains, demonstrating potent inhibitory effects. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticonvulsant Activity
BPP has also been evaluated for its anticonvulsant properties. In animal models, it was found to exhibit protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound's mechanism appears to involve modulation of voltage-gated sodium channels, which are crucial in seizure activity .
Neuroprotective Effects
The neuroprotective potential of BPP has been explored in the context of neurodegenerative diseases. Studies indicate that it may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter regulation. This inhibition could contribute to enhanced cognitive function and neuroprotection against conditions like Alzheimer's disease .
The biological activity of BPP can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : BPP inhibits AChE and MAO-B, leading to increased levels of acetylcholine and monoamines in the brain, which is beneficial for cognitive functions.
- Ion Channel Modulation : The compound interacts with voltage-gated sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing during seizures .
Table 1: Summary of Biological Activities
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | Disc diffusion method | Inhibition zones against E. coli |
| Anticonvulsant | MES and PTZ tests | Significant seizure protection |
| Neuroprotective | AChE inhibition assay | IC50 values indicating potency |
Research Highlights
- Antimicrobial Efficacy : A study demonstrated that BPP exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Anticonvulsant Screening : In a series of experiments involving MES-induced seizures in rodents, BPP showed protective effects at doses ranging from 100 mg/kg to 300 mg/kg, indicating its promise as an anticonvulsant .
- Neuroprotective Studies : In vitro assays revealed that BPP inhibited AChE activity with an IC50 value of 0.625 µM, supporting its role in enhancing cholinergic neurotransmission .
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJPGRQJVLXFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













